molecular formula C20H20N4O3S2 B2629975 Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 894008-06-1

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No. B2629975
M. Wt: 428.53
InChI Key: UQRWQQYZTSECPU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is a chemical compound used in scientific research1. It holds immense potential for various applications due to its unique properties and structure1.



Synthesis Analysis

The synthesis of Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is not explicitly mentioned in the search results. However, it’s worth noting that the synthesis of similar compounds often involves reactions with aryl isocyanates and aryl or alkyl isothiocyanates1.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, it’s known that the compound has a complex structure, which includes a pyridazin-3-yl group, a thioacetamido group, and an ethyl benzoate group1.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate are not detailed in the search results. However, similar compounds are known to undergo various chemical reactions, depending on the conditions and reagents used1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate are not detailed in the search results. However, it’s known that the compound has a unique structure, which contributes to its properties1.


Scientific Research Applications

Chemical Synthesis and Molecular Structures Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate represents a complex molecule with potential applications in chemical synthesis and the development of novel compounds. Research in this area focuses on synthesizing new heterocyclic compounds and exploring their chemical properties and reactions. For instance, the chemistry of sym-tetrazine reveals how similar compounds undergo various reactions to form new heterocyclic structures, which could be relevant for understanding the chemical behavior and synthesis possibilities of Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate (Postovskii et al., 1977).

Biological Activity and Pharmacological Potential The exploration of biological activity and pharmacological potential is another significant application of this compound. Studies on related molecules, such as the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety, indicate that these compounds have potential insecticidal properties against various pests (Fadda et al., 2017). Such research underscores the importance of investigating the biological activities of Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate, as it may reveal useful pharmacological properties or potential applications in pest management.

Molecular Docking and Antimicrobial Activity The compound's applications extend to molecular docking studies and antimicrobial activity evaluation. Novel pyridine and fused pyridine derivatives, for example, have been prepared and subjected to in silico molecular docking screenings towards various proteins, revealing moderate to good binding energies. This suggests that similar compounds, including Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate, could be promising candidates for drug development or antimicrobial agents (Flefel et al., 2018).

Safety And Hazards

The safety and hazards associated with Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate are not explicitly mentioned in the search results. However, like all chemicals, it should be handled with care, following appropriate safety protocols1.


Future Directions

The future directions for research involving Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate are not explicitly mentioned in the search results. However, given its unique properties and structure, it holds immense potential for various applications1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or consult with a subject matter expert.


properties

IUPAC Name

ethyl 4-[[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-4-27-20(26)14-5-7-15(8-6-14)22-17(25)11-28-18-10-9-16(23-24-18)19-12(2)21-13(3)29-19/h5-10H,4,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRWQQYZTSECPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

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